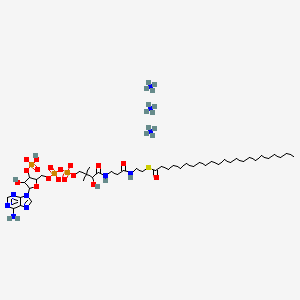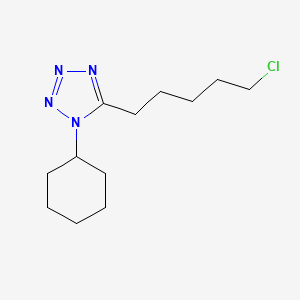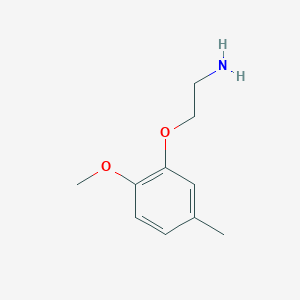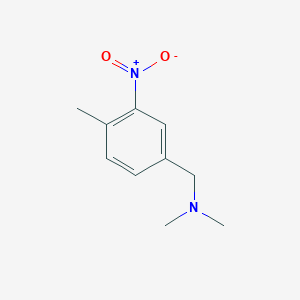![molecular formula C17H25NO2 B12085255 [2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2S-[1(S),2alpha,4alpha]]-4-Méthyl-1-(1-phényléthyl)-2-pipéridinecarboxylate d'éthyle est un composé organique complexe avec une structure unique qui comprend un cycle pipéridine, un groupe phényléthyle et un ester d'acide carboxylique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du [2S-[1(S),2alpha,4alpha]]-4-Méthyl-1-(1-phényléthyl)-2-pipéridinecarboxylate d'éthyle implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu'une 1,5-diamine.
Introduction du groupe phényléthyle : Le groupe phényléthyle peut être introduit par une réaction d'alkylation de Friedel-Crafts, en utilisant du chlorure de phényléthyle et un catalyseur approprié.
Estérification : Le groupe acide carboxylique est estérifié en utilisant de l'éthanol et un catalyseur acide fort, tel que l'acide sulfurique, pour former l'ester éthylique.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, le criblage à haut débit de catalyseurs et des techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
[2S-[1(S),2alpha,4alpha]]-4-Méthyl-1-(1-phényléthyl)-2-pipéridinecarboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux et un catalyseur au palladium, convertissant le groupe ester en un alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pipéridine, où des réactifs halogénés peuvent remplacer des atomes d'hydrogène.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur carbone comme catalyseur.
Substitution : Réactifs halogénés tels que le brome ou le chlore en présence d'une base.
Principaux produits
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés halogénés.
Applications de recherche scientifique
[2S-[1(S),2alpha,4alpha]]-4-Méthyl-1-(1-phényléthyl)-2-pipéridinecarboxylate d'éthyle a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que composé pharmacologiquement actif, en particulier dans le développement de nouveaux médicaments ciblant les troubles neurologiques.
Synthèse organique : Le composé sert d'intermédiaire dans la synthèse de molécules plus complexes, ce qui le rend précieux dans le domaine de la chimie organique synthétique.
Études biologiques : Il est utilisé dans la recherche pour comprendre ses interactions avec les molécules biologiques et ses effets potentiels sur les processus cellulaires.
Mécanisme d'action
Le mécanisme par lequel [2S-[1(S),2alpha,4alpha]]-4-Méthyl-1-(1-phényléthyl)-2-pipéridinecarboxylate d'éthyle exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modifiant leur activité et déclenchant une cascade d'événements biochimiques. Par exemple, il peut moduler la libération de neurotransmetteurs ou inhiber l'activité enzymatique, conduisant à des effets thérapeutiques dans les conditions neurologiques.
Applications De Recherche Scientifique
[2S-[1(S),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester* has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism by which [2S-[1(S),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester* exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. For example, it may modulate neurotransmitter release or inhibit enzyme activity, leading to therapeutic effects in neurological conditions.
Propriétés
IUPAC Name |
ethyl 4-methyl-1-(1-phenylethyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,13-14,16H,4,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWVJJJJCQJWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)


![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)






